molecular formula C19H11ClFN5OS2 B13823461 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B13823461
M. Wt: 443.9 g/mol
InChI Key: SSECNGCWEPGGKT-UHFFFAOYSA-N
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Description

2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino, cyano, and thiophene groups, and an acetamide moiety linked to a chlorofluorophenyl group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyridine ring, followed by the introduction of amino, cyano, and thiophene groups. The final step involves the attachment of the acetamide moiety to the chlorofluorophenyl group. Common reagents used in these reactions include various amines, nitriles, and thiophenes under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, possibly involving continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H11ClFN5OS2

Molecular Weight

443.9 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C19H11ClFN5OS2/c20-13-6-10(3-4-14(13)21)25-16(27)9-29-19-12(8-23)17(15-2-1-5-28-15)11(7-22)18(24)26-19/h1-6H,9H2,(H2,24,26)(H,25,27)

InChI Key

SSECNGCWEPGGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)F)Cl)N)C#N

Origin of Product

United States

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